molecular formula C6H7N3S B1309308 Imidazo[2,1-b]thiazol-6-ylmethanamine CAS No. 449799-30-8

Imidazo[2,1-b]thiazol-6-ylmethanamine

Cat. No.: B1309308
CAS No.: 449799-30-8
M. Wt: 153.21 g/mol
InChI Key: DHSVDAKPQOFXKO-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-6-ylmethanamine is a heterocyclic compound characterized by the fusion of an imidazole ring and a thiazole ringThe molecular structure of this compound is defined by its unique arrangement of nitrogen and sulfur atoms, which contribute to its distinctive chemical properties .

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b]thiazol-6-ylmethanamine plays a significant role in biochemical reactions. It has been reported to exhibit interactions with several enzymes and proteins. For instance, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. The compound’s interaction with these enzymes can lead to alterations in their activity, thereby influencing various biochemical processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, which can modulate cellular responses to external stimuli .

Cellular Effects

This compound has been studied for its effects on different types of cells and cellular processes. Research has shown that this compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound undergoes oxidative metabolism in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it has been observed to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The subcellular localization of this compound is crucial for its mechanism of action and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-6-ylmethanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yield. The process involves the use of a three-reactor multistage system, where intermediate compounds are not isolated, thus streamlining the production .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]thiazol-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[2,1-b]thiazol-6-ylmethanamine has found applications in several scientific research areas:

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
  • Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride
  • Imidazo[2,1-b]thiazole-based chalcones

Comparison: Imidazo[2,1-b]thiazol-6-ylmethanamine stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable candidate for various applications .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSVDAKPQOFXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405496
Record name 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449799-30-8
Record name 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[2,1-b][1,3]thiazol-6-ylmethanamine
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